7-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the condensation of appropriate substituted hydrazines with pyrimidinones. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
7-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be treated with nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
7-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with the proliferation of cancer cells and induce apoptosis (programmed cell death) . The pathways involved include the inhibition of cyclin-dependent kinases (CDKs) and other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Uniqueness
7-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C19H16F2N4O2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
7-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H16F2N4O2/c1-26-14-6-2-12(3-7-14)16-10-17(25-19(24-16)22-11-23-25)13-4-8-15(9-5-13)27-18(20)21/h2-11,17-18H,1H3,(H,22,23,24) |
InChI Key |
OBGIRMRYQOFPSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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